4-bromo-3-methoxy-N,N-dipropylbenzenesulfonamide
Description
4-Bromo-3-methoxy-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C13H20BrNO3S It is a derivative of benzenesulfonamide, featuring a bromine atom at the 4-position, a methoxy group at the 3-position, and two propyl groups attached to the nitrogen atom
Properties
IUPAC Name |
4-bromo-3-methoxy-N,N-dipropylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3S/c1-4-8-15(9-5-2)19(16,17)11-6-7-12(14)13(10-11)18-3/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDSWLFTHFYGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methoxy-N,N-dipropylbenzenesulfonamide typically involves the following steps:
Bromination: The starting material, 3-methoxybenzenesulfonamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Alkylation: The brominated intermediate is then subjected to alkylation with propyl halides (e.g., propyl bromide) in the presence of a base such as potassium carbonate or sodium hydride to introduce the dipropyl groups on the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxy-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the sulfonamide moiety can undergo reduction to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted benzenesulfonamides.
Oxidation: Formation of 4-bromo-3-methoxybenzenesulfonic acid.
Reduction: Formation of 4-bromo-3-methoxybenzenesulfonamide.
Scientific Research Applications
4-Bromo-3-methoxy-N,N-dipropylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3-methoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups contribute to its reactivity and binding affinity, while the dipropyl groups influence its solubility and bioavailability. The compound may act by inhibiting enzymes or receptors, disrupting cellular processes, or inducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methoxy-N,N-diisopropylbenzenesulfonamide
- 4-Bromo-3-methoxy-N,N-dimethylbenzenesulfonamide
- 4-Bromo-3-methoxy-N,N-diethylbenzenesulfonamide
Uniqueness
4-Bromo-3-methoxy-N,N-dipropylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of dipropyl groups, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Biological Activity
4-Bromo-3-methoxy-N,N-dipropylbenzenesulfonamide is a compound of increasing interest in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound is synthesized through a two-step process involving bromination and alkylation. Initially, 3-methoxybenzenesulfonamide undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated intermediate is then alkylated with propyl halides in the presence of a base to introduce the dipropyl groups on the nitrogen atom.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety can inhibit certain enzymes by mimicking substrate structures, thereby disrupting normal biochemical pathways.
- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.
- Oxidative Stress Induction : The presence of bromine and methoxy groups enhances its reactivity, potentially leading to oxidative stress in target cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The cytotoxicity is attributed to its ability to induce apoptosis through mitochondrial pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme inhibition | Disrupts biochemical pathways |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potential as a therapeutic agent for bacterial infections .
- Cytotoxicity Assessment : In another study focusing on its anticancer properties, the compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The IC50 values were determined to be 15 µM and 20 µM, respectively, indicating significant cytotoxic effects .
Future Directions
The promising biological activities exhibited by this compound warrant further investigation. Future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects.
- In Vivo Studies : Evaluating its efficacy and safety in animal models to assess potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
